molecular formula C8H8O3 B13835751 4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione

4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B13835751
M. Wt: 152.15 g/mol
InChI Key: IZHUONHVHRXAIP-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexadiene and contains both a hydroxyethyl group and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione can be achieved through several synthetic routes. One common method involves the oxidation of 4-(1-hydroxyethyl)cyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex dione derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted cyclohexadiene derivatives, diols, and more complex dione compounds.

Scientific Research Applications

4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. Additionally, the compound’s dione functionality allows it to participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-diene-1,4-dione: Another dione derivative with similar chemical properties.

    4-(2-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione: A closely related compound with a different substitution pattern.

    2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: A derivative with additional functional groups.

Uniqueness

4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of hydroxyethyl and dione functionalities allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4-(1-hydroxyethyl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9H,1H3

InChI Key

IZHUONHVHRXAIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)C(=O)C=C1)O

Origin of Product

United States

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